molecular formula C46H77NO17 B1662201 Tylosine CAS No. 1401-69-0

Tylosine

Numéro de catalogue: B1662201
Numéro CAS: 1401-69-0
Poids moléculaire: 916.1 g/mol
Clé InChI: WBPYTXDJUQJLPQ-ZAXAODHASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tylosin is a macrolide antibiotic and bacteriostatic feed additive used in veterinary medicine . It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms . It is found naturally as a fermentation product of Streptomyces fradiae .


Synthesis Analysis

The synthesis of Tylosin involves a combination of polyketide and deoxyhexose metabolism . The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents .


Molecular Structure Analysis

Tylosin has a molecular formula of C46H77NO17 . Its molecular weight is 916.112 g·mol −1 . The structure of Tylosin consists of a 16-membered polyketide macrocyclic ring, called tylactone .


Chemical Reactions Analysis

Tylosin can undergo degradation in anaerobic conditions . The degradation kinetics and the microorganisms involved in each stage of its anaerobic digestion have been studied . Tylosin also reacts with Cu (II) to form isostructural mononuclear complexes .


Physical and Chemical Properties Analysis

Tylosin is a crystalline solid . It has a solubility of 300 mg/mL in DMSO .

Applications De Recherche Scientifique

La tylosine, également connue sous le nom de this compound A, est un antibiotique macrolide ayant une variété d'applications dans la recherche scientifique et la médecine vétérinaire. Vous trouverez ci-dessous des sections détaillées portant sur les applications uniques de la this compound :

Médecine vétérinaire : traitement antibactérien

La this compound est largement utilisée en médecine vétérinaire en raison de ses propriétés antibiotiques efficaces. Elle est particulièrement utilisée pour traiter les infections bactériennes chez divers animaux tels que les bovins de boucherie, les porcs et la volaille . Elle a un large spectre antibactérien contre les bactéries gram-positives et certaines bactéries gram-négatives, y compris Mycoplasma, Rickettsia et Chlamydia .

Stimulant de croissance chez les animaux destinés à la production alimentaire

Outre ses utilisations thérapeutiques, la this compound est également utilisée comme stimulant de croissance chez les animaux destinés à la production alimentaire. Il a été constaté qu'elle augmentait l'utilisation des aliments et favorisait la croissance animale lorsqu'elle était utilisée comme additif alimentaire .

Traitement de la colite chez les petits animaux

La this compound a été autorisée pour le traitement des infections causées par des organismes sensibles et elle est également utilisée hors AMM pour le traitement de la colite chez les petits animaux .

Réduction de l'épiphora (larmoiement)

Chez les chiens à face blanche, la this compound est parfois utilisée pour réduire l'épiphora, qui est le larmoiement autour des yeux .

Applications environnementales : élimination des antibiotiques de l'eau

Des recherches ont été menées sur l'utilisation de nanosphères de carbone mésoporeuses dopées à l'azote (NMCN) pour l'élimination efficace de la this compound de l'eau. Ceci met en évidence une application environnementale où la this compound est impliquée dans l'étude des techniques de purification de l'eau .

Recherche sur la biosynthèse

La production de this compound par Streptomyces fradiae implique une combinaison de polykétide et de métabolisme de la désoxyhexose. Les recherches sur la voie de biosynthèse de la this compound ont inclus des études d'incorporation de traceurs et des analyses de bioconversion, ce qui est important pour comprendre la biosynthèse des antibiotiques .

Mécanisme D'action

Target of Action

Tylosin’s primary targets are the 23S rRNA nucleotides G748 and A2058 in the 50S ribosomal subunit of susceptible bacteria . These targets play a crucial role in protein synthesis, making them vital for bacterial survival and replication .

Mode of Action

Tylosin operates by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center . This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying .

Biochemical Pathways

Tylosin is produced by Streptomyces fradiae via a combination of polyketide and deoxyhexose metabolism .

Pharmacokinetics

The pharmacokinetic properties of Tylosin make it a valuable antibiotic for treating a wide range of infections in various animal species .

Result of Action

The molecular and cellular effects of Tylosin’s action result in the inhibition of protein synthesis in susceptible bacteria, thereby preventing their growth and multiplication . At higher concentrations, Tylosin may exert a bactericidal effect, especially against certain Gram-positive organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tylosin. For instance, the presence of microplastics in the environment can act as carriers for antibiotics like Tylosin . Moreover, the degradation of Tylosin can be influenced by the microbial community present in the environment .

Safety and Hazards

Tylosin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Analyse Biochimique

Biochemical Properties

Tylosin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents (D-mycaminose, 6-deoxy-D-allose and L-mycarose) in a preferred but not obligatory order .

Molecular Mechanism

Tylosin A exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polyketide lactone is also hydroxylated following attachment of the first sugar .

Dosage Effects in Animal Models

The effects of Tylosin A vary with different dosages in animal models. For instance, Tylosin was administered intramuscularly (10 mg/kg b.w) to healthy and S.suis infected pigs

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Tylosin involves the condensation of a macrolide core with a deoxyaminosugar. The macrolide core is synthesized separately and then coupled with the deoxyaminosugar to form Tylosin.", "Starting Materials": [ "Erythromycin A", "L-mycarose", "L-cladinose", "L-desosamine", "L-rhodinose" ], "Reaction": [ "Erythromycin A is first converted to 6-O-desmethylerythromycin A through demethylation.", "6-O-desmethylerythromycin A is then treated with L-mycarose and L-cladinose in the presence of a glycosyltransferase to form a macrolide core.", "The macrolide core is then coupled with L-desosamine and L-rhodinose in the presence of a glycosyltransferase to form Tylosin." ] }

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes

Numéro CAS

1401-69-0

Formule moléculaire

C46H77NO17

Poids moléculaire

916.1 g/mol

Nom IUPAC

2-[(4R,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(3R,5S)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27?,28+,29-,30-,32-,33-,35+,36?,37-,38-,39-,40-,41?,42+,43+,44?,45-,46?/m1/s1

Clé InChI

WBPYTXDJUQJLPQ-ZAXAODHASA-N

SMILES isomérique

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H](C([C@@H](C(O2)C)O[C@H]3CC([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@H](C([C@@H]([C@H](O4)C)O)OC)OC

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

SMILES canonique

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Apparence

Almost white or slightly yellow powder

Color/Form

Crystals from water

melting_point

128-132 °C

1401-69-0
1405-54-5

Description physique

Solid;  [Merck Index] White to buff-colored powder with a mild musty odor;  [USP MSDS]

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Numéros CAS associés

11032-12-5 (hydrochloride)

Durée de conservation

Stable under recommended storage conditions.

Solubilité

In water, 5 mg/mL at 25 °C
Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.

Synonymes

Fradizine
Hydrochloride, Tylosin
Tartrate, Tylosin
Tylan
Tylosin
Tylosin Hydrochloride
Tylosin Tartrate
Tylosin Tartrate (Salt)
Tylosine

Pression de vapeur

1.98X10-34 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tylosin
Reactant of Route 2
Tylosin
Reactant of Route 3
Tylosin
Reactant of Route 4
Tylosin
Reactant of Route 5
Tylosin
Reactant of Route 6
Tylosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.